molecular formula C11H19NO3 B8221602 Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B8221602
M. Wt: 213.27 g/mol
InChI Key: SRRXFFKYXKCTOS-HLTSFMKQSA-N
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Description

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to a bicyclic hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other aldehydes in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.

Scientific Research Applications

Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a bicyclic ring system with a hydroxymethyl and tert-butyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRXFFKYXKCTOS-HLTSFMKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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